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CAS No.: 3342-78-7

Cat. No.: B1195769

Get Quote

Introduction
2-Aminophenylacetic acid (2-APAA), a substituted derivative of phenylacetic acid, serves as

a valuable building block in synthetic organic chemistry and is of significant interest to

researchers in drug development. Its structure, featuring a phenyl ring, a carboxylic acid

moiety, and an amino group at the ortho position, provides a versatile scaffold for the synthesis

of a wide range of biologically active molecules and heterocyclic compounds.[1] The precise

structural elucidation and purity assessment of 2-APAA are paramount for ensuring the

reliability and reproducibility of synthetic protocols and the quality of downstream products.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to

characterize 2-aminophenylacetic acid: Nuclear Magnetic Resonance (NMR) Spectroscopy

(¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating data

from these orthogonal techniques, we can achieve an unambiguous confirmation of the

molecular structure. This document is intended for researchers, scientists, and professionals in
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the field of drug development who require a thorough understanding of the spectroscopic

properties of this important synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. It provides detailed information about the chemical environment,

connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of distinct proton environments and

their neighboring protons.

Sample Preparation: Approximately 5-10 mg of 2-aminophenylacetic acid was dissolved in

0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its

ability to dissolve the analyte and its distinct solvent peak that does not interfere with the

signals of interest. The use of a deuterated solvent is crucial to avoid large solvent signals in

the spectrum.

Data Acquisition: The ¹H NMR spectrum was acquired on a 400 MHz spectrometer. The

sample was placed in a 5 mm NMR tube. Key acquisition parameters included a 30-degree

pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. A total of

16 scans were averaged to improve the signal-to-noise ratio.

Data Processing: The resulting Free Induction Decay (FID) was processed with a line

broadening of 0.3 Hz followed by Fourier transformation. The spectrum was then phased and

baseline corrected. The chemical shifts were referenced to the residual solvent peak of

DMSO-d₆ at δ 2.50 ppm.

The ¹H NMR spectrum of 2-aminophenylacetic acid in DMSO-d₆ is expected to show distinct

signals corresponding to the aromatic protons, the methylene protons, the amine protons, and

the carboxylic acid proton.
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Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~12.3 broad singlet 1H -COOH

7.05 triplet 1H Ar-H

6.85 doublet 1H Ar-H

6.65 doublet 1H Ar-H

6.50 triplet 1H Ar-H

~5.0 broad singlet 2H -NH₂

3.45 singlet 2H -CH₂-

Interpretation of the ¹H NMR Spectrum:

Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is anticipated at

approximately 12.3 ppm. The significant downfield shift is characteristic of a carboxylic acid

proton, and its broadness is a result of hydrogen bonding and chemical exchange with

residual water in the solvent.

Aromatic Protons (Ar-H): The four protons on the ortho-substituted benzene ring are

chemically non-equivalent and are expected to appear as a complex set of multiplets in the

aromatic region (6.5-7.1 ppm). The ortho-substitution pattern leads to distinct splitting

patterns for each proton due to coupling with their neighbors.

Amine Protons (-NH₂): A broad singlet corresponding to the two amine protons is expected

around 5.0 ppm. The chemical shift of amine protons can be highly variable and is

dependent on solvent, concentration, and temperature. The broadness is due to quadrupole

broadening from the nitrogen atom and chemical exchange.

Methylene Protons (-CH₂-): A singlet at approximately 3.45 ppm, integrating to two protons,

is assigned to the methylene group. The singlet multiplicity indicates no adjacent protons to

couple with.

Caption: Molecular structure of 2-aminophenylacetic acid with key proton groups highlighted.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1195769/docs?utm_src=pdf-body#spectroscopic-characterization-of-2-aminophenylacetic-acid-a-comprehensive-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195769?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the different carbon environments in the molecule.

Sample Preparation: A more concentrated sample of approximately 20-30 mg of 2-
aminophenylacetic acid was dissolved in 0.7 mL of DMSO-d₆.

Data Acquisition: The ¹³C NMR spectrum was acquired on a 400 MHz spectrometer at a

carbon frequency of 100 MHz. A standard proton-decoupled pulse sequence was used. Key

acquisition parameters included a 45-degree pulse angle, a relaxation delay of 2 seconds,

and an acquisition time of 1 second. A larger number of scans (e.g., 1024) was necessary to

obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Data Processing: The FID was processed with a line broadening of 1.0 Hz, followed by

Fourier transformation. The spectrum was referenced to the solvent peak of DMSO-d₆ at δ

39.52 ppm.

The proton-decoupled ¹³C NMR spectrum of 2-aminophenylacetic acid is expected to show

eight distinct signals, corresponding to the eight carbon atoms in unique chemical

environments.

Chemical Shift (δ, ppm) Assignment

~173.5 -COOH

~145.0 C-NH₂

~130.0 Ar-C

~128.5 Ar-C

~125.0 Ar-C

~118.0 Ar-C

~115.5 Ar-C

~40.0 -CH₂-

Interpretation of the ¹³C NMR Spectrum:
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Carbonyl Carbon (-COOH): The least shielded carbon is the carbonyl carbon of the

carboxylic acid, appearing at approximately 173.5 ppm.

Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (115-145

ppm). The carbon atom bonded to the electron-donating amino group (C-NH₂) is expected to

be significantly shielded and appear upfield, while the carbon attached to the electron-

withdrawing carboxylic acid group will be deshielded. The remaining aromatic carbons will

have chemical shifts determined by their position relative to these substituents.

Methylene Carbon (-CH₂-): The methylene carbon is expected to resonate at approximately

40.0 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The absorption of infrared radiation corresponds to the vibrational transitions of

specific bonds.

Sample Preparation: A small amount of solid 2-aminophenylacetic acid was placed directly

on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)

spectrometer. The spectrum was collected over a range of 4000 to 400 cm⁻¹ by co-adding

32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was

recorded prior to the sample measurement.

Data Processing: The resulting interferogram was Fourier transformed to generate the

infrared spectrum, which was then baseline corrected.

The IR spectrum of 2-aminophenylacetic acid will exhibit characteristic absorption bands for

the O-H, N-H, C-H, C=O, and C=C bonds.
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad
O-H stretch (carboxylic acid),

N-H stretch (amine)

3050-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch

~1700 Strong, Sharp C=O stretch (carboxylic acid)

~1600, ~1480 Medium C=C stretch (aromatic ring)

~1580 Medium N-H bend (amine)

~1300 Medium C-O stretch (carboxylic acid)

~1250 Medium C-N stretch (aromatic amine)

Interpretation of the IR Spectrum:

O-H and N-H Stretching Region: A very broad and intense absorption in the region of 3400-

3200 cm⁻¹ is characteristic of the overlapping O-H stretching vibration of the hydrogen-

bonded carboxylic acid and the N-H stretching vibrations of the primary amine.

C-H Stretching Region: Absorptions for the aromatic C-H stretches are expected just above

3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will appear just below

3000 cm⁻¹.

Carbonyl Stretching: A strong, sharp absorption band around 1700 cm⁻¹ is a clear indicator

of the C=O group of the carboxylic acid.

Aromatic and Amine Bending Regions: The absorptions for the aromatic C=C stretching

vibrations are typically found around 1600 and 1480 cm⁻¹. The N-H bending vibration of the

primary amine usually appears around 1580 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule. Furthermore, the fragmentation pattern can offer valuable structural insights.
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Sample Introduction: A dilute solution of 2-aminophenylacetic acid in methanol was

introduced into the mass spectrometer via a direct infusion electrospray ionization (ESI)

source.

Data Acquisition: The mass spectrum was acquired in positive ion mode over a mass-to-

charge (m/z) range of 50-500. The capillary voltage was set to 3.5 kV, and the source

temperature was maintained at 120 °C.

Data Processing: The acquired data was processed to generate a mass spectrum showing

the relative abundance of ions as a function of their m/z ratio.

The mass spectrum of 2-aminophenylacetic acid is expected to show a prominent molecular

ion peak (or protonated molecule in the case of ESI) and several characteristic fragment ions.

The nominal molecular weight of 2-aminophenylacetic acid is 151.16 g/mol .

m/z Proposed Fragment

152 [M+H]⁺

134 [M+H - H₂O]⁺

106 [M+H - HCOOH]⁺ or [C₇H₈N]⁺

91 [C₇H₇]⁺ (tropylium ion)

Interpretation of the Mass Spectrum and Fragmentation Pathways:

Molecular Ion: In ESI, the protonated molecule [M+H]⁺ is expected at m/z 152.

Key Fragmentations: A common fragmentation pathway for carboxylic acids is the loss of

water (18 Da), leading to a fragment at m/z 134. Another characteristic fragmentation is the

loss of formic acid (46 Da), resulting in a fragment at m/z 106. This fragment can also be

formed by the cleavage of the bond between the methylene group and the carboxylic acid,

followed by rearrangement. The fragment at m/z 91 is likely the stable tropylium ion, formed

through rearrangement and loss of the side chain.
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[M+H]⁺
m/z = 152

[M+H - H₂O]⁺
m/z = 134

- H₂O

[C₇H₈N]⁺
m/z = 106

- HCOOH

[C₇H₇]⁺
m/z = 91

- NH₃

Click to download full resolution via product page

Caption: Proposed fragmentation pathway of 2-aminophenylacetic acid in ESI-MS.

Conclusion
The comprehensive analysis of 2-aminophenylacetic acid using ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry provides a self-validating system for its structural confirmation. Each

technique offers complementary information, and together, they create a detailed spectroscopic

fingerprint of the molecule. The data and interpretations presented in this guide serve as a

valuable resource for scientists and researchers, ensuring the confident identification and

quality assessment of this important chemical building block in their synthetic endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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